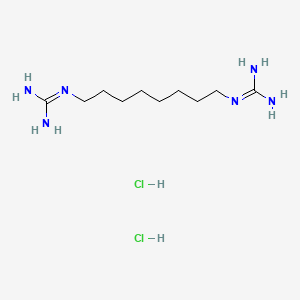
N,N'''-1,8-Octanediylbisguanidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-carbamimidamidooctyl)guanidine dihydrochloride, with the chemical formula C10H24N6·2HCl, is a compound used in various scientific and industrial applications. It is also known by its IUPAC name: 1,1’-(octane-1,8-diyl)diguanidine dihydrochloride . This compound has a molecular weight of 301.26 g/mol and a melting point of 176-177°C.
Preparation Methods
Synthetic Routes: The synthetic routes for N-(8-carbamimidamidooctyl)guanidine dihydrochloride are not widely documented. it can be prepared through guanidine chemistry, involving the reaction of guanidine with an appropriate alkylating agent. Further details on specific synthetic methods would require additional research.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is limited
Chemical Reactions Analysis
Reactivity: N-(8-carbamimidamidooctyl)guanidine dihydrochloride can participate in various chemical reactions:
Basicity: Due to the guanidine functional group, it acts as a strong base.
Salt Formation: It readily forms salts with acids (e.g., dihydrochloride salt).
Substitution Reactions: It can undergo nucleophilic substitution reactions.
Complexation: It can form complexes with metal ions.
Alkylating Agents: Used for guanidine alkylation.
Acids: To form the dihydrochloride salt.
Solvents: Commonly used solvents include water, methanol, and ethanol.
Major Products: The major product is the dihydrochloride salt of N-(8-carbamimidamidooctyl)guanidine.
Scientific Research Applications
N-(8-carbamimidamidooctyl)guanidine dihydrochloride finds applications in:
Biological Research: As a guanidine derivative, it may be used in studies related to enzyme inhibition, protein binding, or cell signaling pathways.
Medicine: Its potential therapeutic applications are still being explored.
Chemical Synthesis: It can serve as a building block in organic synthesis.
Mechanism of Action
The exact mechanism of action remains unclear. its guanidine moiety suggests possible interactions with biological targets, such as enzymes or receptors. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
N-(8-carbamimidamidooctyl)guanidine dihydrochloride is unique due to its specific structure. Similar compounds include other guanidine derivatives, such as metformin and biguanides used in diabetes treatment.
Properties
CAS No. |
25303-05-3 |
|---|---|
Molecular Formula |
C10H25ClN6 |
Molecular Weight |
264.80 g/mol |
IUPAC Name |
2-[8-(diaminomethylideneamino)octyl]guanidine;hydrochloride |
InChI |
InChI=1S/C10H24N6.ClH/c11-9(12)15-7-5-3-1-2-4-6-8-16-10(13)14;/h1-8H2,(H4,11,12,15)(H4,13,14,16);1H |
InChI Key |
SINIUUOFHQJKON-UHFFFAOYSA-N |
SMILES |
C(CCCCN=C(N)N)CCCN=C(N)N.Cl.Cl |
Canonical SMILES |
C(CCCCN=C(N)N)CCCN=C(N)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Imidazole, 5-[(methylsulfonyl)methyl]-](/img/structure/B1654527.png)
![Propanedinitrile, [[[3,5-bis(trifluoromethyl)phenyl]amino]methylene]-](/img/structure/B1654529.png)
![17-(Aziridin-1-ylmethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1654530.png)

![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride](/img/structure/B1654534.png)
![7-Bromo-benzo[c]isothiazole](/img/structure/B1654536.png)
![Trimethyl-[3-oxo-3-(4-propoxyphenyl)propyl]azanium;iodide](/img/structure/B1654537.png)





